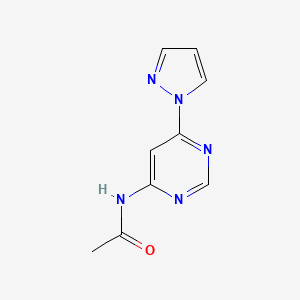

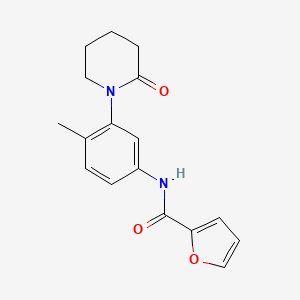

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide” is also known as Apixaban . It is a small-molecule, selective factor Xa (FXa) inhibitor . The molecular formula for apixaban is C25H25N5O4, which corresponds to a molecular weight of 459.5 .

Synthesis Analysis

Efforts to identify a suitable follow-on compound to razaxaban focused on modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent FXa binding activity .Molecular Structure Analysis

The molecular structure of Apixaban includes a bicyclic tetrahydropyrazolopyridinone scaffold, a p-methoxyphenyl P1, and a neutral heterocycle .Chemical Reactions Analysis

Apixaban acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site .Physical And Chemical Properties Analysis

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions .Wissenschaftliche Forschungsanwendungen

Neuroinflammation Imaging

One significant application of related compounds is in the imaging of neuroinflammation. A study by Horti et al. (2019) developed a PET radiotracer, [11C]CPPC, targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This tracer can noninvasively image reactive microglia, disease-associated microglia, and their contributions to neuroinflammation in vivo, offering insights into various neuropsychiatric disorders. [11C]CPPC's specificity and elevated uptake in models of Alzheimer's disease and experimental allergic encephalomyelitis highlight its potential for studying neuroinflammation and monitoring immunotherapy effects (Horti et al., 2019).

Antimicrobial Activities

N-(4-bromophenyl)furan-2-carboxamide and its analogues have shown significant in vitro antibacterial activities against drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. These compounds, particularly molecule (3), exhibited potent antibacterial activities, suggesting their potential as novel antiallergic agents and validating their effectiveness through computational approaches (Siddiqa et al., 2022).

Wirkmechanismus

Target of Action

The primary target of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The compound has an inhibitory constant of 0.08 nM for human FXa, showing a high selectivity for FXa over other human coagulation proteases .

Mode of Action

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, resulting in a rapid onset of inhibition . This compound inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . Thrombin is a key enzyme in the coagulation process, responsible for converting fibrinogen to fibrin, which forms the structural basis of a blood clot. Therefore, the inhibition of FXa leads to a decrease in blood clot formation.

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide leads to a reduction in thrombin generation . This results in a decrease in blood clot formation, which can prevent and treat various thromboembolic diseases .

Safety and Hazards

Pre-clinical studies of apixaban in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . Apixaban improves pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is known to interact with various enzymes and proteins. It is a direct inhibitor of activated factor X (FXa), a crucial enzyme in the coagulation cascade . It has an inhibitory constant of 0.08 nM for human FXa, indicating a high affinity for this enzyme . It also inhibits FXa from rabbits, rats, and dogs, which parallels its antithrombotic potency in these species .

Cellular Effects

In terms of cellular effects, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide indirectly inhibits platelet aggregation by reducing thrombin generation . This suggests that it could influence cell signaling pathways related to coagulation and thrombosis.

Molecular Mechanism

The molecular mechanism of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide involves competitive inhibition of FXa. It binds in the active site of FXa, leading to a rapid onset of inhibition . This binding interaction is reversible, as demonstrated by the recovery of FXa activity upon dilution of a pre-formed FXa:compound complex .

Temporal Effects in Laboratory Settings

Its potent FXa inhibitory activity suggests that it could have long-term effects on cellular function, particularly in the context of coagulation and thrombosis .

Dosage Effects in Animal Models

In animal models, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide has demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . The specific threshold effects and potential toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

It is known that its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .

Eigenschaften

IUPAC Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-12-7-8-13(18-17(21)15-5-4-10-22-15)11-14(12)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIJYVSXDPJNMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-benzo[d]imidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide](/img/structure/B2837939.png)

![Methyl 2-[2-(3-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2837943.png)

![1-(3-chlorophenyl)-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2837951.png)

![5-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2837952.png)

![5-(4-methoxyphenyl)-2-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2837955.png)